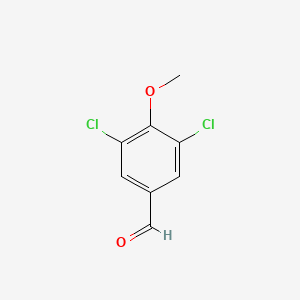

3,5-Dichloro-4-methoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

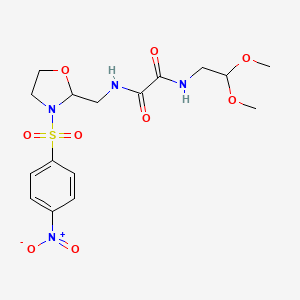

“3,5-Dichloro-4-methoxybenzaldehyde” is a dichlorobenzene . It has a molecular formula of C8H6Cl2O2 and a molecular weight of 205.03 g/mol . The IUPAC name for this compound is 3,5-dichloro-4-methoxybenzaldehyde .

Molecular Structure Analysis

The InChI code for “3,5-Dichloro-4-methoxybenzaldehyde” is 1S/C8H6Cl2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 . The InChIKey is LEEKELDJRCUBEM-UHFFFAOYSA-N . The Canonical SMILES for this compound is COC1=C(C=C(C=C1Cl)C=O)Cl .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dichloro-4-methoxybenzaldehyde” include a molecular weight of 205.03 g/mol . The XLogP3 value is 2.9 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The rotatable bond count is 2 . The exact mass and monoisotopic mass are 203.9744848 g/mol . The topological polar surface area is 26.3 Ų . The heavy atom count is 12 .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

DCMB has been investigated for its antimicrobial properties. A study reported that Pseudomonas spadiceum produces DCMB as a volatile compound. At low concentrations, DCMB demonstrated antimicrobial activity against plant-pathogenic bacteria and fungi. This suggests its potential use in protecting crops during cultivation and storage .

Mecanismo De Acción

Target of Action

The primary targets of 3,5-Dichloro-4-methoxybenzaldehyde It has been found to exhibit significant antimicrobial activity , suggesting that its targets may be components of microbial cells.

Mode of Action

The exact mode of action of 3,5-Dichloro-4-methoxybenzaldehyde It is known to inhibit bacterial colonization and fungal conidial germination

Biochemical Pathways

The biochemical pathways affected by 3,5-Dichloro-4-methoxybenzaldehyde Given its antimicrobial activity , it is likely that it interferes with essential biochemical pathways in microbial cells, leading to their inhibition or death.

Result of Action

The molecular and cellular effects of 3,5-Dichloro-4-methoxybenzaldehyde ’s action are primarily its inhibitory effects on microbial growth. It significantly inhibits bacterial colonization and fungal conidial germination .

Action Environment

The action, efficacy, and stability of 3,5-Dichloro-4-methoxybenzaldehyde can be influenced by various environmental factors. For instance, its antimicrobial activity might be affected by the presence of other compounds, the pH of the environment, temperature, and the specific strain of microorganism present .

Safety and Hazards

The safety information for “3,5-Dichloro-4-methoxybenzaldehyde” includes hazard statements H302-H312-H332 . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P330-P362-P403+P233-P501 .

Relevant Papers

There is a paper that discusses the antimicrobial activity of the volatile compound “3,5-Dichloro-4-methoxybenzaldehyde”, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi .

Propiedades

IUPAC Name |

3,5-dichloro-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEKELDJRCUBEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-methoxybenzaldehyde | |

Q & A

Q1: What is the origin of 3,5-Dichloro-4-methoxybenzaldehyde?

A1: 3,5-Dichloro-4-methoxybenzaldehyde is not only a synthetic compound but also a naturally occurring substance. It has been identified as a secondary metabolite produced by several species of white-rot fungi, including Bjerkandera adusta [, ], Anthracophyllum discolor [], and Porostereum spadiceum [].

Q2: How is 3,5-Dichloro-4-methoxybenzaldehyde biosynthesized in fungi?

A2: Research suggests that the biosynthesis of 3,5-Dichloro-4-methoxybenzaldehyde in Bjerkandera adusta likely involves two possible pathways, both incorporating chlorine atoms into the structure. These pathways may proceed either via phenylalanine through benzaldehyde and 4-methoxybenzaldehyde, or via tyrosine through 4-methoxybenzaldehyde []. Interestingly, the halogenation mechanism appears to be meta-specific, as indicated by the presence of fluorodichlorinated compounds only when the fungus was cultured with ortho-substituted fluoro-phenylalanine [].

Q3: Does the presence of halogens other than chlorine in the growth media affect the production of 3,5-Dichloro-4-methoxybenzaldehyde in Bjerkandera adusta?

A3: Yes, studies have shown that Bjerkandera adusta can utilize different halogens for the biosynthesis of similar compounds. When bromide is added to the culture medium, the fungus produces brominated analogs, such as 3-bromo-4-methoxybenzaldehyde, 3-bromo-4-methoxybenzyl alcohol, 3,5-dibromo-4-methoxybenzaldehyde, and 3-bromo-5-chloro-4-methoxybenzaldehyde []. Interestingly, while iodo-aromatic compounds were not detected when iodide was added, the presence of isovanillin suggests a potential substitution of an iodine intermediate with a hydroxyl group [].

Q4: Does 3,5-Dichloro-4-methoxybenzaldehyde exhibit any biological activity?

A4: Yes, 3,5-Dichloro-4-methoxybenzaldehyde has demonstrated antifungal activity. Research has shown its potential in controlling plant pathogenic fungi like Botrytis cinerea, Fusarium oxysporum, and Mucor miehei []. Furthermore, it also displayed weak antifungal and cytostatic activities when isolated from the fungus Pholiota destruens [].

Q5: Beyond its antifungal properties, are there other potential applications for 3,5-Dichloro-4-methoxybenzaldehyde?

A5: While the research primarily focuses on its antifungal activity, the presence of chlorine atoms in its structure makes 3,5-Dichloro-4-methoxybenzaldehyde an interesting candidate for further exploration in various fields. Its unique structure and reactivity could be potentially valuable in developing novel materials, exploring catalytic applications, or serving as a building block for more complex molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

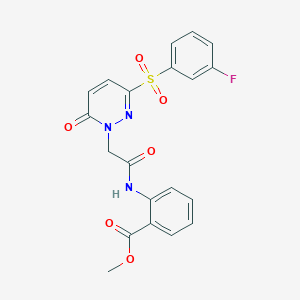

![(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2-(methylamino)phenyl)methanone](/img/structure/B2560677.png)

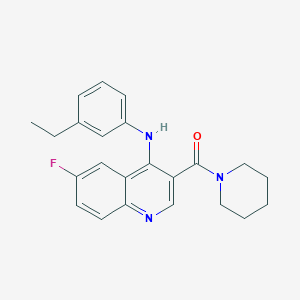

![2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2560678.png)

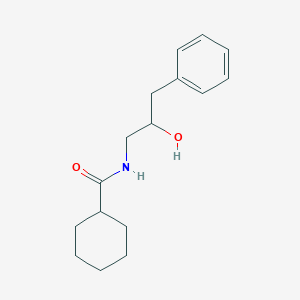

![Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate](/img/structure/B2560681.png)

![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2560687.png)

![1-[[1-[(3-Methylphenyl)methylsulfonyl]azetidin-3-yl]methyl]triazole](/img/structure/B2560688.png)

![Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate](/img/structure/B2560690.png)

![4-[(2-Chloro-4-fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2560693.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560698.png)